Cerberin

Catalog No.
S523204
CAS No.
25633-33-4
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerberin

CAS Number

25633-33-4

Product Name

Cerberin

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

UYQMTWMXBKEHJQ-IVHDSYOHSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Solubility

Soluble in DMSO

Synonyms

Cerberin; Acetylneriifolin; Neriifolin-monoacetat; Pveneniferin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Description

The exact mass of the compound Cerberin is 576.3298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerberin is a highly toxic cardiac glycoside found in plants of the Apocynaceae family, particularly in the genus Cerbera []. While its historical use in folk medicine has been documented, its potential dangers outweigh any therapeutic benefits. However, cerberin holds some interest in scientific research for the following reasons:

  • Understanding Cardiac Function

    Cerberin, like other cardiac glycosides, disrupts the normal functioning of the sodium-potassium pump in heart muscle cells. This leads to increased intracellular calcium, which can cause a stronger contraction force but also disrupts heart rhythm []. Studying the effects of cerberin can help researchers understand the mechanisms of normal heart function and the development of heart failure.

  • Drug Discovery

    The specific way cerberin interacts with the sodium-potassium pump might offer insights for developing new, safer cardiac medications. By modifying the structure of cerberin or related compounds, researchers might be able to create drugs with a more targeted effect on heart muscle contraction without the toxic side effects [].

  • Toxicological Studies

    Cerberin poisoning is a serious medical emergency. Research on cerberin can help develop better diagnostic tools and treatment strategies for accidental or intentional ingestion of plants containing this toxin [].

Cerberin is chemically classified as a cardenolide glycoside, specifically the 2'-acetyl derivative of neriifolin. Its molecular formula is C32H48O9, and it has a molecular weight of approximately 576.718 g/mol . The structure of cerberin features a steroid nucleus with a lactone moiety and is conjugated to a sugar, which is characteristic of many cardiac glycosides. Its mechanism of action involves the inhibition of sodium/potassium adenosine triphosphatase (Na+/K+-ATPase), leading to increased intracellular calcium levels and subsequent cardiac effects .

Cerberin's primary chemical reaction involves its binding to the Na+/K+-ATPase enzyme. This interaction alters the enzyme's conformation, disrupting normal ion transport across cell membranes. As sodium accumulates inside cells and potassium levels outside increase, this can lead to hyperkalemia and enhanced cardiac contractility, potentially resulting in arrhythmias . The toxicity profile of cerberin resembles that of digoxin, another well-known cardiac glycoside, indicating similar pathways of toxicity and therapeutic effects .

Cerberin exhibits significant biological activity, primarily as a cardiotoxin. It is known to induce symptoms such as nausea, vomiting, and severe cardiac disturbances when ingested . The compound has also been studied for its antineoplastic properties, showing promise in inhibiting cancer cell growth by disrupting cellular signaling pathways . For instance, cerberin has demonstrated anticancer activity through mechanisms involving the phosphoinositide 3-kinase pathway .

Research indicates that cerberin interacts with various biological systems through its action on Na+/K+-ATPase. Studies have shown that its effects on cardiac function can mimic those seen with digoxin poisoning, leading to similar clinical presentations in cases of overdose . Furthermore, cerberin's interactions with other drugs and compounds are critical for understanding its therapeutic potential and safety profile.

Cerberin shares structural and functional similarities with several other cardenolides. Here are some notable compounds for comparison:

CompoundSourceKey Characteristics
DigoxinFoxglove (Digitalis purpurea)Widely used for heart conditions; well-studied toxicity profile.
OleandrinOleander (Nerium oleander)Similar mechanism; known for cardiotoxicity and anti-cancer properties.
NeriifolinCerbera odollamPrecursor to cerberin; exhibits similar biological activities.
ThevetinThevetia peruvianaAnother toxic cardenolide with similar effects on Na+/K+-ATPase.

Cerberin's uniqueness lies in its specific structural modifications that confer distinct pharmacological properties while maintaining similarities with other toxic cardenolides. Its dual role as both a potential therapeutic agent and a highly toxic compound underscores the need for careful handling and further research into its mechanisms and applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 g/mol

Monoisotopic Mass

576.32983310 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW5A155S64

Wikipedia

Cerberin

Dates

Modify: 2024-04-14

Cardiac glycoside cerberin exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition

Md Shahadat Hossan, Zi-Yang Chan, Hilary M Collins, Fiona N Shipton, Mark S Butler, Mohammed Rahmatullah, Jong Bong Lee, Pavel Gershkovich, Leonid Kagan, Teng-Jin Khoo, Christophe Wiart, Tracey D Bradshaw
PMID: 30930233   DOI: 10.1016/j.canlet.2019.03.034

Abstract

Natural products possess a significant role in anticancer therapy and many currently-used anticancer drugs are of natural origin. Cerberin (CR), a cardenolide isolated from the fruit kernel of Cerbera odollam, was found to potently inhibit cancer cell growth (GI
values < 90 nM), colony formation and migration. Significant G2/M cell cycle arrest preceded time- and dose-dependent apoptosis-induction in human cancer cell lines corroborated by dose-and time-dependent PARP cleavage and caspase 3/7 activation, in addition to reduced Bcl-2 and Mcl-1 expression. CR potently inhibited PI3K/AKT/mTOR signalling depleting polo-like kinase 1 (PLK-1), c-Myc and STAT-3 expression. Additionally, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption; doses of 1-10 mg/kg CR were predicted to maintain efficacious unbound plasma concentrations (>GI
value). CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.


The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS

Jérémy Carlier, Jérôme Guitton, Fabien Bévalot, Laurent Fanton, Yvan Gaillard
PMID: 24878878   DOI: 10.1016/j.jchromb.2014.05.014

Abstract

The toxicity of the sea mango (Cerbera manghas L.) is well known. The plant is ranked as one of the deadliest of the southern Asian coastline. Cardenolidic heterosides are responsible for the cardiotoxicity of trees of the Cerbera genus. We have identified and determined the concentration of the principal glycosidic steroids present in the seeds of sea mangos (Thailand). Drug screening of an extract of the seeds was carried out using ultra-high performance liquid chromatography coupled to photodiode array detection and mass spectrometry (UHPLC-PDA-MS) with quantification at 219nm. Identification was confirmed by UHPLC-HRMS. Deacetyltanghinin (m/z 549.3055±2ppm), neriifolin (m/z 535.3259±2ppm), tanghinin (m/z 591.3169±2ppm) and cerberin (577.3375±2ppm) were the most abundant glycosidic steroids present in the sea mango seeds. A seed of the dried ripe fruit had concentrations of 1209.1, 804.2, 621.4 and 285.9μg/g, respectively. A seed of the fresh unripe fruit had concentrations of 49.4, 47.0, 3.5 and 2.3μg/g.


[STUDIES ON THE CARDIAC GLYCOSIDES OF THEVETIA PERUVIANA MERR. SYN. THEVETIA NERIIFOLIA JUSS. II. ISOLATION AND IDENTIFICATION OF CERBERIN, RUVOSIDE AND A NEW CARDIAC GLYCOSIDE--PERUSITIN]

H Y LANG, N J SUN
PMID: 14202490   DOI:

Abstract




Cerbera odollam toxicity: A review

Ritesh G Menezes, Muhammad Shariq Usman, Syed Ather Hussain, Mohammed Madadin, Tariq Jamal Siddiqi, Huda Fatima, Pradhum Ram, Syed Bilal Pasha, S Senthilkumaran, Tooba Qadir Fatima, Sushil Allen Luis
PMID: 29778924   DOI: 10.1016/j.jflm.2018.05.007

Abstract

Cerbera odollam is a plant species of the Apocynaceae family. It is often dubbed the 'suicide tree' due to its strong cardiotoxic effects, which make it a suitable means to attempt suicide. The plant grows in wet areas in South India, Madagascar, and Southeast Asia; and its common names include Pong-Pong and Othalanga. The poison rich part of the plant is the kernel which is present at the core of its fruit. The bioactive toxin in the plant is cerberin, which is a cardiac glycoside of the cardenolide class. Cerberin has a mechanism of action similar to digoxin; hence, Cerbera odollam toxicity manifests similar to acute digoxin poisoning. Ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities. Exposure to high doses of Cerbera odollam carries the highest risk of mortality. Initial management includes supportive therapy and administration of atropine followed by temporary pacemaker insertion. Administration of digoxin immune Fab may be considered in severe cases, although efficacy is variable and data limited to isolated case reports.


[The radioimmunoassay and the pharmacokinetics of peruvoside and neriifolin]

S G Liu, G Y Zeng, K C Zhao, M G Yi
PMID: 3450124   DOI:

Abstract




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